
1-(Naphthalen-1-yl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-1-yl)cyclopropan-1-ol is an organic compound with the molecular formula C13H12O It features a cyclopropane ring attached to a naphthalene moiety, with a hydroxyl group on the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Naphthalen-1-yl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropanone with naphthalene in the presence of a strong base, such as sodium hydride, followed by hydrolysis to yield the desired product. Another method involves the cyclopropanation of naphthalene using diazomethane or similar reagents, followed by oxidation to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and automated purification systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Naphthalen-1-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative without the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation, while amines can be introduced using amination reagents.
Major Products
Oxidation: Naphthalen-1-ylcyclopropanone or naphthalen-1-ylcyclopropanoic acid.
Reduction: Naphthalen-1-ylcyclopropane.
Substitution: Naphthalen-1-ylcyclopropyl halides or naphthalen-1-ylcyclopropylamines.
Wissenschaftliche Forschungsanwendungen
1-(Naphthalen-1-yl)cyclopropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Naphthalen-1-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the naphthalene moiety can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate cellular signaling pathways, enzyme activity, and other biological processes.
Vergleich Mit ähnlichen Verbindungen
1-(Naphthalen-1-yl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(Naphthalen-1-yl)ethanol: Similar structure but with an ethyl group instead of a cyclopropane ring.
1-(Naphthalen-1-yl)propan-1-ol: Similar structure but with a propyl group instead of a cyclopropane ring.
1-(Naphthalen-1-yl)cyclobutan-1-ol: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H12O |
|---|---|
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
1-naphthalen-1-ylcyclopropan-1-ol |
InChI |
InChI=1S/C13H12O/c14-13(8-9-13)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14H,8-9H2 |
InChI-Schlüssel |
OAPLMTZWZRQFKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC=CC3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol](/img/structure/B13616238.png)
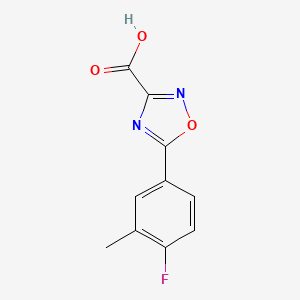


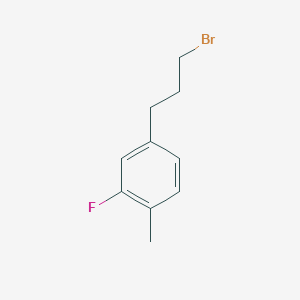
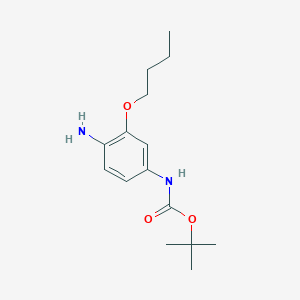
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoicacid](/img/structure/B13616271.png)
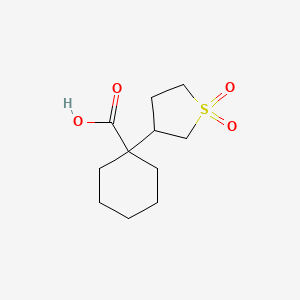

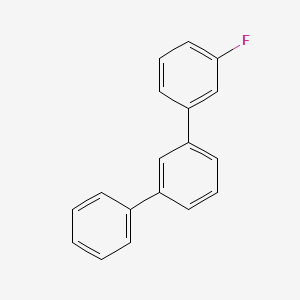
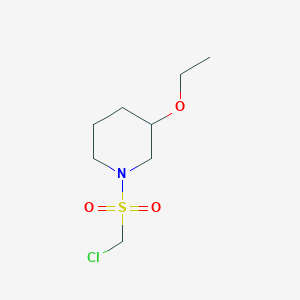
![2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]ethyl}benzoic acid](/img/structure/B13616303.png)

